molecular formula C9H9N3O B1528591 5-amino-1H-indole-2-carboxamide CAS No. 1341044-72-1

5-amino-1H-indole-2-carboxamide

Cat. No.: B1528591
CAS No.: 1341044-72-1
M. Wt: 175.19 g/mol
InChI Key: UWRHJBYONCEVIT-UHFFFAOYSA-N
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Description

5-amino-1H-indole-2-carboxamide is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Biochemical Analysis

Biochemical Properties

5-Amino-1H-indole-2-carboxamide has been found to interact with various enzymes and proteins. For instance, it has been reported as a selective ATP competitive inhibitor of the MAP kinases p38α . The presence of the carboxamide moiety in indole derivatives like this compound causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Cellular Effects

The effects of this compound on cells are largely dependent on its interactions with various biomolecules. For example, it has been reported to prevent the development and progression of diabetes in nonobese diabetic (NOD) mice by inhibiting T cell infiltration and activation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. As mentioned earlier, it acts as a selective ATP competitive inhibitor of the MAP kinases p38α . This suggests that it may exert its effects by binding to these enzymes and inhibiting their activity.

Temporal Effects in Laboratory Settings

Like other indole derivatives, it is likely that its effects may change over time due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It has been reported to prevent the development and progression of diabetes in nonobese diabetic (NOD) mice , suggesting that it may have potential therapeutic effects at certain dosages.

Metabolic Pathways

Indole derivatives are known to interact with various enzymes and cofactors, suggesting that they may be involved in multiple metabolic pathways .

Transport and Distribution

Given its biochemical properties, it is likely that it interacts with various transporters or binding proteins .

Subcellular Localization

Based on its biochemical properties, it may be localized to specific compartments or organelles depending on its interactions with various biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1H-indole-2-carboxamide typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-amino-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indole ring, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-1H-indole-2-carboxamide is unique due to the presence of both an amino group and a carboxamide group, which enhances its ability to form hydrogen bonds and interact with biological targets. This dual functionality makes it a versatile compound for various applications in scientific research and drug development .

Properties

IUPAC Name

5-amino-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-6-1-2-7-5(3-6)4-8(12-7)9(11)13/h1-4,12H,10H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRHJBYONCEVIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C=C(N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341044-72-1
Record name 5-amino-1H-indole-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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